5-Bromouridine 5-triphosphate sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromouridine 5-triphosphate sodium is a brominated form of uridine triphosphate. It is primarily used to label RNA during transcription processes. This compound is incorporated into newly synthesized RNA and can be detected immunologically with antibodies . This labeling technique is valuable for studying RNA transcription and various molecular imaging methods .
Preparation Methods
The synthesis of 5-Bromouridine 5-triphosphate sodium typically involves the bromination of uridine triphosphate. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the fifth carbon position of the uridine molecule . Industrial production methods may involve large-scale bromination reactions followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
5-Bromouridine 5-triphosphate sodium undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromouridine 5-triphosphate sodium has a wide range of scientific research applications:
Chemistry: It is used to study RNA synthesis and transcription processes.
Biology: The compound is employed in labeling RNA to investigate gene expression and RNA dynamics in cells.
Medicine: It is used in research to understand RNA-related diseases and to develop RNA-targeted therapies.
Mechanism of Action
The mechanism of action of 5-Bromouridine 5-triphosphate sodium involves its incorporation into RNA during transcription. The bromine atom at the fifth position of the uridine molecule allows for specific detection using antibodies. This labeling enables researchers to track RNA synthesis and study RNA-protein interactions . The molecular targets include RNA polymerases and other transcription-related proteins .
Comparison with Similar Compounds
5-Bromouridine 5-triphosphate sodium is unique due to its bromine substitution, which allows for specific immunological detection. Similar compounds include:
5-Fluorouridine 5-triphosphate: Used for similar RNA labeling purposes but with a fluorine atom instead of bromine.
5-Iodouridine 5-triphosphate: Another analog with an iodine atom, used for different labeling and detection techniques.
These compounds share similar applications but differ in their detection methods and specific uses in research .
Properties
Molecular Formula |
C9H13BrN2Na2O18P4 |
---|---|
Molecular Weight |
686.98 g/mol |
IUPAC Name |
disodium;[[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15BrN2O18P4.2Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(27-8)2-26-32(20,21)29-34(24,25)30-33(22,23)28-31(17,18)19;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,24,25)(H,11,15,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,5-,6-,8-;;/m1../s1 |
InChI Key |
OVAOFNDFKZXVJC-HGXRYYEQSA-L |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)Br.[Na+].[Na+] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)Br.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.